

Mao-IN-4: A Potent Monoamine Oxidase Inhibitor

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Compound of Interest

Compound Name: *Mao-IN-4*
Cat. No.: *B12368100*

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A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **Mao-IN-4**, a potent inhibitor of monoamine oxidases (MAO). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of MAO inhibitors.

Chemical Structure and Properties

Mao-IN-4, with the CAS number 3023217-85-5, is a small molecule inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).^[1] Its chemical formula is C₁₈H₁₁Cl₂N₃OS, and it has a molecular weight of 388.27 g/mol.^[1] The IUPAC name for **Mao-IN-4** is (E)-N'-(benzofuran-2-ylmethylene)-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine. A visual representation of its chemical structure is provided below.

Chemical Structure of **Mao-IN-4**

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A 2D chemical structure diagram of the **Mao-IN-4** molecule.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of **Mao-IN-4** is presented in the table below for easy reference and comparison.

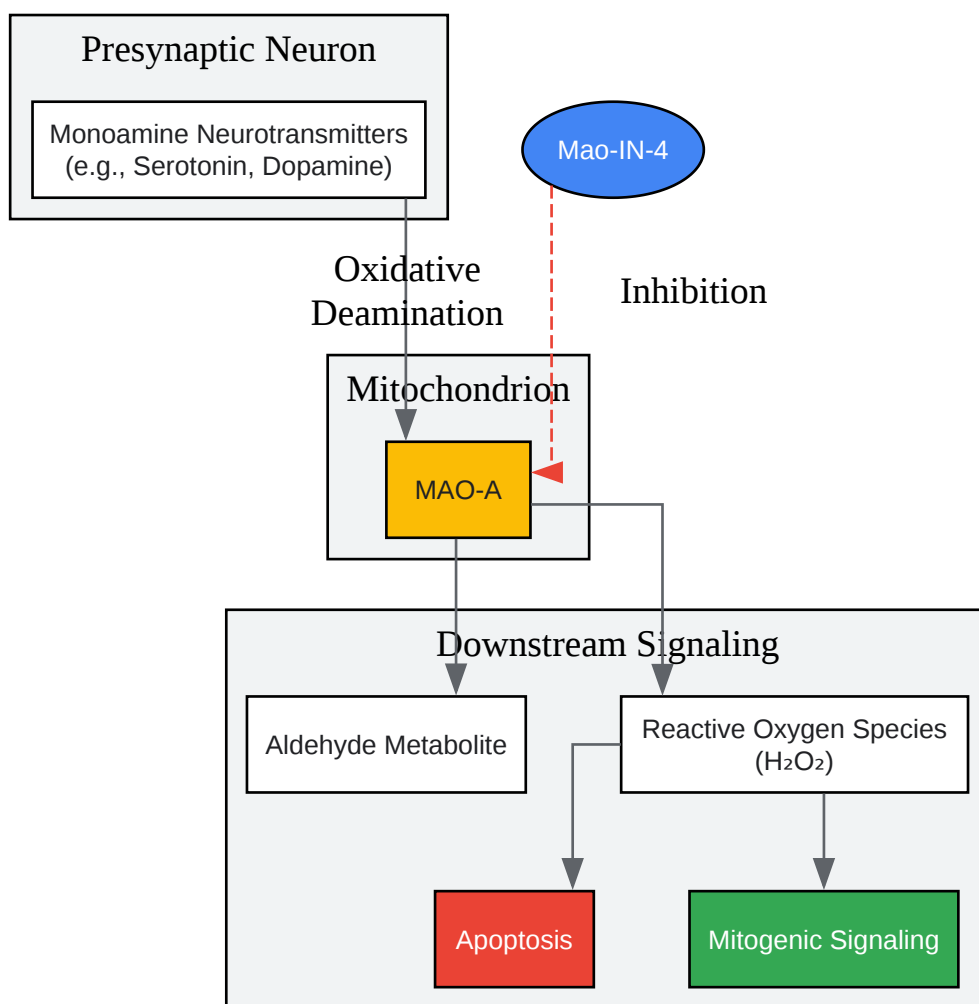
Property	Value	Reference
IUPAC Name	(E)-N'-(benzofuran-2-ylmethylene)-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine	
CAS Number	3023217-85-5	[1]
Molecular Formula	C18H11Cl2N3OS	[1]
Molecular Weight	388.27 g/mol	[1]
IC50 (MAO-A)	0.07 µM	[1]
IC50 (MAO-B)	0.75 µM	[1]

Mechanism of Action and Signaling Pathways

Mao-IN-4 functions as an inhibitor of monoamine oxidases A and B. These enzymes are located on the outer membrane of mitochondria and are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3][4] By inhibiting MAO-A and MAO-B, **Mao-IN-4** effectively increases the concentration of these neurotransmitters in the synaptic cleft, which is the proposed mechanism for its potential therapeutic effects in neurological disorders like depression and Parkinson's disease.[1]

The inhibition of MAO-A by compounds like **Mao-IN-4** can have downstream effects on various signaling pathways. For instance, the breakdown of monoamines by MAO-A generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). This ROS production can, in turn, influence cellular processes such as apoptosis (programmed cell death) and mitogenic signaling.

Below is a diagram illustrating the general signaling pathway of MAO-A and the point of intervention for an inhibitor like **Mao-IN-4**.



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MAO-A signaling pathway and the inhibitory action of **Mao-IN-4**.

Experimental Protocols

To assess the inhibitory activity of **Mao-IN-4** on MAO-A and MAO-B, a standard in vitro enzyme inhibition assay can be performed. The following is a detailed methodology for such an experiment.

MAO Inhibitory Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Mao-IN-4** for both MAO-A and MAO-B enzymes.

Materials:

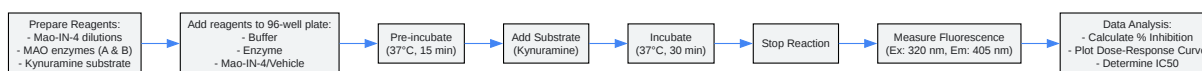
- Recombinant human MAO-A and MAO-B enzymes
- **Mao-IN-4** (test compound)
- Kynuramine (substrate for MAO)
- Potassium phosphate buffer (pH 7.4)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate (black, clear bottom)
- Fluorescence microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Mao-IN-4** in DMSO.
 - Create a series of dilutions of the **Mao-IN-4** stock solution in potassium phosphate buffer to achieve a range of final assay concentrations.
 - Prepare a solution of kynuramine in potassium phosphate buffer.
 - Prepare solutions of recombinant human MAO-A and MAO-B in potassium phosphate buffer.
- Assay Protocol:
 - To each well of the 96-well microplate, add the appropriate buffer, the enzyme solution (MAO-A or MAO-B), and the diluted **Mao-IN-4** solution (or vehicle control - buffer with DMSO).
 - Pre-incubate the plate at 37°C for 15 minutes.
 - Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding a stop solution (e.g., NaOH).
- Measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **Mao-IN-4** compared to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the **Mao-IN-4** concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

The following diagram illustrates the general workflow for this experimental protocol.



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Workflow for the in vitro MAO inhibitory activity assay.

Conclusion

Mao-IN-4 is a potent, dual inhibitor of both MAO-A and MAO-B. Its ability to modulate the levels of key neurotransmitters suggests its potential as a therapeutic agent for various neurological and psychiatric disorders. The provided technical information, including its chemical properties, mechanism of action, and a representative experimental protocol, serves as a valuable resource for researchers and drug development professionals exploring the potential of this and similar compounds. Further in-depth studies are warranted to fully elucidate its pharmacological profile and therapeutic efficacy.

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